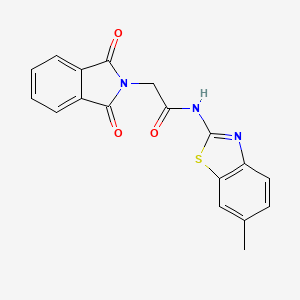![molecular formula C27H31N5O3S B2382747 N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-27-8](/img/structure/B2382747.png)
N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H31N5O3S and its molecular weight is 505.64. The purity is usually 95%.
BenchChem offers high-quality N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Prediction
The synthesis of similar compounds, such as 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, has been conducted to explore their biological activities. These compounds have been predicted, using computer modeling, to have potential antineurotic activity, which could be beneficial for treating male reproductive and erectile dysfunction. The compounds are considered to be slightly toxic or practically nontoxic, indicating a favorable safety profile for further investigation (Danylchenko et al., 2016).
Antimicrobial Applications
Research on derivatives of triazoloquinazoline has highlighted their antimicrobial potential. Specifically, compounds synthesized via base-mediated click azide reactions have demonstrated moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast strains such as Cryptococcus neoformans var. grubii and Candida albicans. These findings suggest a promising avenue for the development of new antimicrobial agents, with select compounds showing significant activity at low concentrations (Pokhodylo et al., 2021).
Anticancer Activity
The synthesis of new 1,2,4-triazolo[4,3-a]-quinoline derivatives has revealed compounds with notable anticancer activity. These derivatives have shown significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, pointing to the potential utility of this class of compounds in developing anticancer therapies. The structure-activity relationship studies underlying these syntheses can provide insights into the design of more potent anticancer agents (Reddy et al., 2015).
Synthesis and Characterization
The study of reactions and synthesis techniques for related quinazoline derivatives, such as the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, provides foundational knowledge for the chemical manipulation and structural diversification of triazoloquinazoline compounds. These synthetic approaches enable the generation of novel compounds with potential for varied biological applications, illustrating the versatility and scientific interest in this chemical framework (Chern et al., 1988).
properties
IUPAC Name |
1-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-16(2)13-28-24(34)20-10-11-21-22(12-20)32-26(31(25(21)35)14-17(3)4)29-30-27(32)36-15-23(33)19-8-6-18(5)7-9-19/h6-12,16-17H,13-15H2,1-5H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLFMVQAEZWCDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

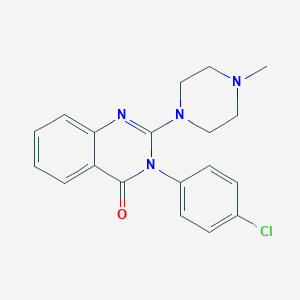
![8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2382665.png)
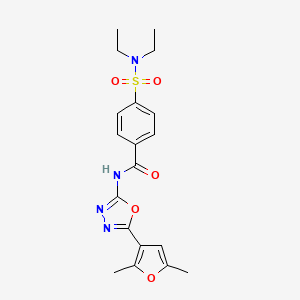
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2382669.png)

![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)
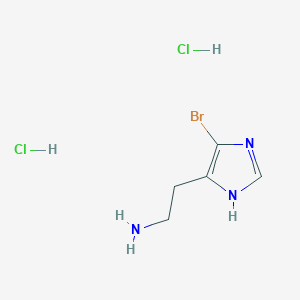
![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2382675.png)

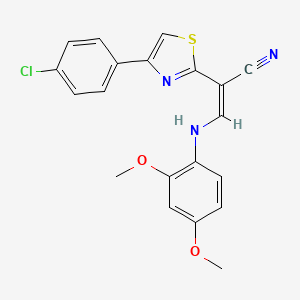
![2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2382679.png)
![4,4,5,5-Tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382681.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone](/img/structure/B2382685.png)
